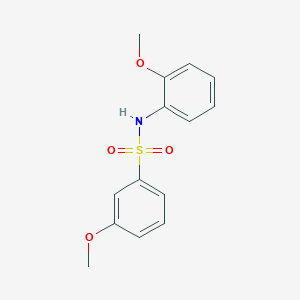

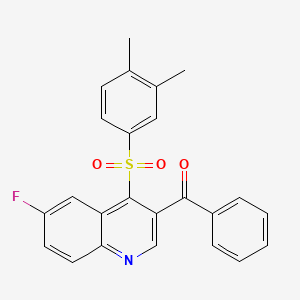

![molecular formula C13H20N2O2 B2783159 Tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate CAS No. 2112771-11-4](/img/structure/B2783159.png)

Tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate, also known as TBOA, is a compound that has gained significant attention in scientific research due to its ability to inhibit glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in synaptic transmission and plasticity. The inhibition of glutamate transporters by TBOA can lead to an increase in extracellular glutamate levels, which can have various effects on neuronal function and behavior.

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

The synthesis of related spirocyclic and bicyclic compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, involves intramolecular lactonization reactions. These compounds are characterized using techniques like 1H NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. The structural analysis reveals features like monoclinic space groups and the presence of lactone moieties and piperidine rings, which are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and synthesis (T. Moriguchi et al., 2014).

Synthetic Routes and Applications

Research on tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate showcases efficient and scalable synthetic routes to bifunctional compounds. These methods provide a convenient entry point to novel compounds that access chemical spaces complementary to piperidine ring systems, indicating the potential of tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate in the synthesis of new organic molecules with diverse applications (M. Meyers et al., 2009).

Photochemical and Thermal Rearrangements

The study of photochemical and thermal rearrangement of oxaziridines, including compounds similar to tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate, provides insights into the stereoelectronic control theory. These rearrangements are critical for understanding the regioselectivities observed in such processes, which can be applied to develop new synthetic methodologies and enhance the efficiency of existing ones (A. Lattes et al., 1982).

Asymmetric Synthesis and Alkaloid Derivation

The asymmetric synthesis of tropane alkaloids, such as (+)-pseudococaine, involves ring-closing iodoamination of related compounds. This demonstrates the potential of tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate in the synthesis of complex natural products and alkaloids, which are of significant interest in medicinal chemistry and drug development (E. Brock et al., 2012).

Propiedades

IUPAC Name |

tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-12(2,3)17-11(16)15-7-4-10(9-14)8-13(15)5-6-13/h10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZBVAGMZJVHSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC12CC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2783076.png)

![2-[(5-Butan-2-ylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2783078.png)

![2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2783079.png)

![8-cyclohexyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783081.png)

![4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile](/img/structure/B2783084.png)

![3-(3-methylphenyl)-N-[4-(methylthio)benzyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2783098.png)